

# Retezorogant: A Novel Tool for Investigating Inflammatory Bowel Disease

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## Compound of Interest

Compound Name: Retezorogant

Cat. No.: B10860342

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

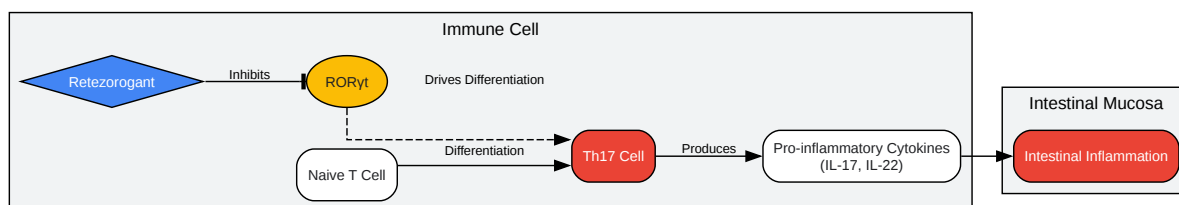
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. The pathogenesis of IBD is complex, involving genetic susceptibility, environmental factors, and a dysregulated immune response. A key cellular player in this aberrant immune response is the T helper 17 (Th17) cell, which produces pro-inflammatory cytokines such as Interleukin-17 (IL-17). The differentiation and function of Th17 cells are critically dependent on the nuclear receptor Retinoic Acid-Related Orphan Receptor gamma t (RORyt).

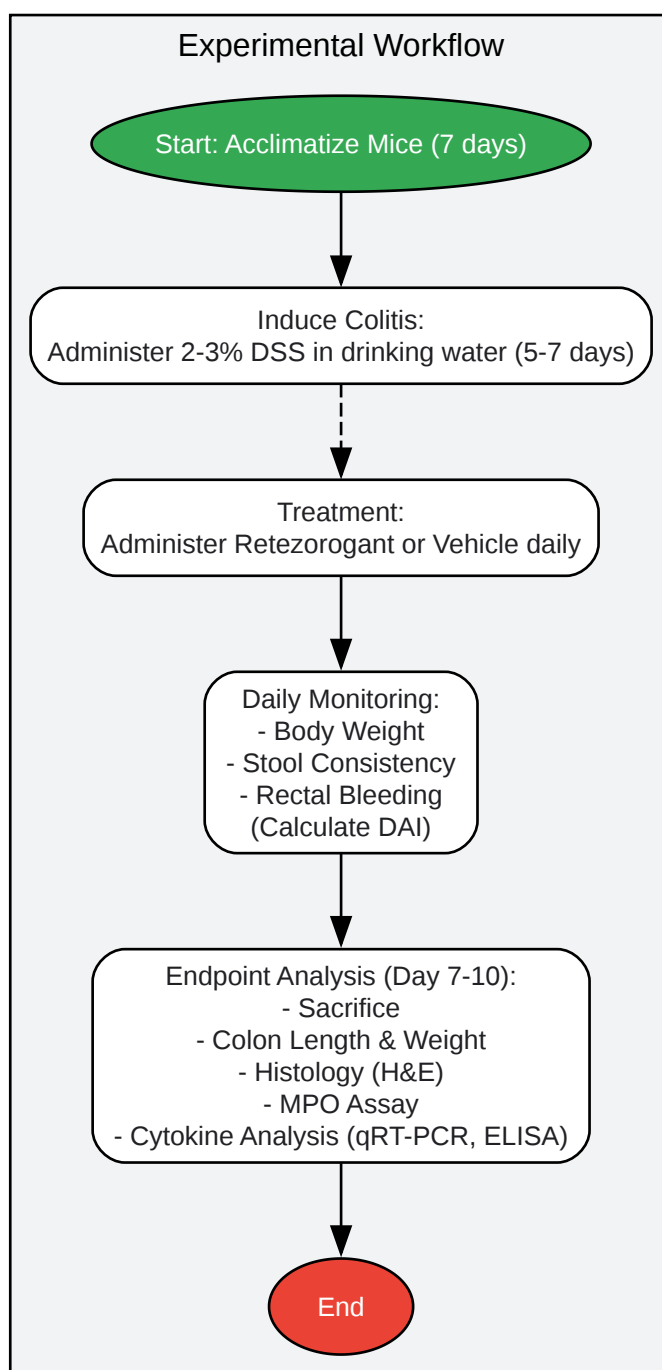
**Retezorogant** is a potent and selective antagonist of RORyt. By inhibiting RORyt, **Retezorogant** blocks the transcriptional activity required for Th17 cell differentiation and subsequent production of inflammatory cytokines. This mechanism of action makes **Retezorogant** a valuable research tool for studying the role of the RORyt/Th17 axis in the pathophysiology of IBD and for the preclinical evaluation of potential therapeutic strategies targeting this pathway.

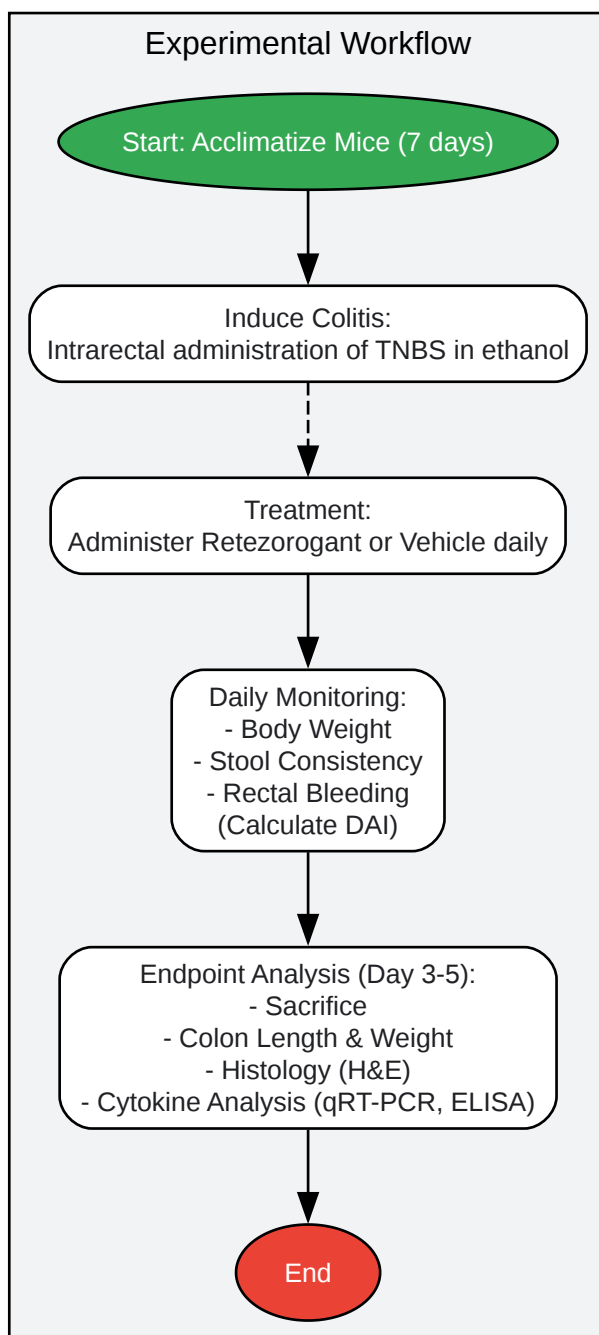
These application notes provide an overview of the mechanism of action of **Retezorogant** and detailed protocols for its use in established preclinical models of IBD.

## Mechanism of Action: Targeting the RORyt/Th17 Pathway

**Retezorogant** exerts its effects by directly binding to the ligand-binding domain of RORyt, preventing its interaction with co-activators and thereby inhibiting the transcription of target genes essential for Th17 cell differentiation and function. This leads to a reduction in the population of pathogenic Th17 cells and a decrease in the secretion of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, within the intestinal mucosa. The inhibition of this pathway is a promising strategy for mitigating the chronic inflammation characteristic of IBD.<sup>[1][2]</sup>







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## References

- 1. Small molecule inhibitors of ROR $\gamma$ t for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient inhibition of ROR- $\gamma$ t therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
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